N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a pyridine ring, and a pyrazole ring, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of an appropriate amine with an alkyl halide under basic conditions.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.
Coupling Reactions: The pyrrolidine and pyrazole intermediates are then coupled with a pyridine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(1-methylpyrrolidin-2-yl)pyridine: An N-alkylpyrrolidine with a pyridin-3-yl substituent.
N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(trifluoromethyl)pyridin-2-amine: A similar compound with a trifluoromethyl group.
N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(1-{[1-(pyridin-3-yl)-1H-pyrrol-2-yl]methyl}piperidin-4-yl)propanamide: A related compound with a piperidinyl group.
Uniqueness
N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is unique due to its combination of pyrrolidine, pyridine, and pyrazole rings, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and interactions with various molecular targets.
Properties
Molecular Formula |
C16H21N5O |
---|---|
Molecular Weight |
299.37 g/mol |
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-3-pyridin-3-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C16H21N5O/c1-2-21-8-4-6-13(21)11-18-16(22)15-9-14(19-20-15)12-5-3-7-17-10-12/h3,5,7,9-10,13H,2,4,6,8,11H2,1H3,(H,18,22)(H,19,20) |
InChI Key |
HTHXHFFUEJQITL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=CC(=NN2)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.